An In-depth Technical Guide to Isopropyl Acetoacetate (CAS 542-08-5)
An In-depth Technical Guide to Isopropyl Acetoacetate (CAS 542-08-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl acetoacetate (B1235776) (IPAA), with the CAS Registry Number 542-08-5, is a versatile organic compound classified as a β-keto ester.[1][2] It presents as a colorless to pale yellow liquid with a characteristic fruity odor.[1] This valuable chemical intermediate is widely utilized in various sectors of the chemical industry, most notably in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][3] Its utility stems from the presence of multiple reactive sites within its molecular structure, including an ester functional group and a ketone, with an acidic α-methylene group situated between them. This unique arrangement allows isopropyl acetoacetate to participate in a wide array of chemical transformations, making it a crucial building block in synthetic organic chemistry.[2]
Physicochemical and Spectroscopic Data
The physical and chemical properties of isopropyl acetoacetate are well-documented, providing essential information for its handling, storage, and application in chemical synthesis. Spectroscopic data is critical for the identification and characterization of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of isopropyl acetoacetate is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 542-08-5 | [1][4] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity | [1] |
| Melting Point | -27 °C | [3] |
| Boiling Point | ~205 °C (with decomposition) | [4] |
| 95 °C at 52 hPa | [3] | |
| Density | 0.989 g/mL at 20 °C | [3] |
| 0.957 g/mL at 25 °C | [4] | |
| Refractive Index (n²⁰/D) | 1.418 | [3] |
| Flash Point | 73 °C | [3] |
| Solubility | Slightly miscible with water; soluble in ethanol (B145695), ether, chloroform, and toluene. | [1][4] |
Spectroscopic Data
The spectroscopic signature of isopropyl acetoacetate is key to its identification. Below are the characteristic data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.25 | Doublet | 6H | Isopropyl methyl protons (-CH(CH₃ )₂) |
| 2.25 | Singlet | 3H | Acetyl methyl protons (-C(O)CH₃ ) |
| 3.40 | Singlet | 2H | Methylene (B1212753) protons (-COCH₂ CO-) |
| 5.00 | Septet | 1H | Isopropyl methine proton (-CH (CH₃)₂) |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 21.8 | Isopropyl methyl carbons (-CH(C H₃)₂) |
| 30.1 | Acetyl methyl carbon (-C(O)C H₃) |
| 50.2 | Methylene carbon (-COC H₂CO-) |
| 68.3 | Isopropyl methine carbon (-C H(CH₃)₂) |
| 167.1 | Ester carbonyl carbon (-C (O)O-) |
| 200.8 | Ketone carbonyl carbon (-C (O)CH₃) |
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2940 | Medium | C-H stretch (alkane) |
| 1745 | Strong | C=O stretch (ester carbonyl) |
| 1720 | Strong | C=O stretch (ketone carbonyl) |
| 1420 | Medium | C-H bend (methylene) |
| 1370 | Medium | C-H bend (methyl) |
| 1250-1100 | Strong | C-O stretch (ester) |
Table 5: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Possible Fragment |
| 144 | Low | [M]⁺ (Molecular ion) |
| 102 | Medium | [M - C₃H₆]⁺ |
| 85 | High | [M - OC₃H₇]⁺ or [CH₃COCH₂CO]⁺ |
| 43 | Very High (Base Peak) | [CH₃CO]⁺ |
Synthesis of Isopropyl Acetoacetate
Isopropyl acetoacetate can be synthesized through several routes, with the most common being the transesterification of other acetoacetate esters or the reaction of diketene (B1670635) with isopropanol (B130326).
Experimental Protocol: Synthesis via Transesterification
This protocol describes the synthesis of isopropyl acetoacetate from ethyl acetoacetate and isopropanol.
Reaction: CH₃COCH₂COOCH₂CH₃ + (CH₃)₂CHOH ⇌ CH₃COCH₂COOCH(CH₃)₂ + CH₃CH₂OH
Materials:
-
Ethyl acetoacetate
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Barium carbonate
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isopropanol (1500 mL) and ethyl acetoacetate (250 g).
-
Slowly and with stirring, add concentrated sulfuric acid (10 mL) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling, remove the excess isopropanol and ethanol byproduct by distillation.
-
Neutralize the acidic residue by adding barium carbonate until effervescence ceases.
-
Filter the mixture to remove the barium sulfate and excess barium carbonate.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation, collecting the fraction boiling at 79-82 °C/20 mm Hg to yield pure isopropyl acetoacetate.[1]
Experimental Protocol: Synthesis from Diketene
This method involves the reaction of diketene with isopropanol.
Reaction: C₄H₄O₂ + (CH₃)₂CHOH → CH₃COCH₂COOCH(CH₃)₂
Materials:
-
Diketene
-
Isopropanol
-
Triethylamine (B128534) (catalyst)
Procedure:
-
In a 500 mL flask equipped with a stirrer, thermometer, and reflux condenser, add isopropanol (150 g, 2.5 mol) and triethylamine (0.36 g).
-
At room temperature, slowly add diketene (210 g, 2.5 mol) to the flask, controlling the rate of addition to maintain the reaction temperature at 70 °C.
-
After the addition is complete, maintain the reaction mixture at 70 °C for an additional 6 hours.
-
Upon completion, purify the crude ester by vacuum distillation to obtain the final product. A yield of 95.2% with a purity of 99.3% can be achieved with this method.[2]
Key Reactions and Applications in Drug Development
Isopropyl acetoacetate is a key starting material for the synthesis of a variety of heterocyclic compounds that form the core of many pharmaceutical agents.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that produces dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines. 1,4-dihydropyridines are a class of drugs used to treat hypertension.
Caption: General workflow for the Hantzsch Dihydropyridine Synthesis.
Biginelli Reaction
The Biginelli reaction is another multi-component reaction used to synthesize dihydropyrimidinones, which are precursors to a variety of biologically active molecules.
Caption: Logical flow of the Biginelli Reaction for DHPM synthesis.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. Isopropyl acetoacetate serves as the active methylene compound.
Caption: Step-wise mechanism of the Knoevenagel Condensation.
Safety, Handling, and Storage
Isopropyl acetoacetate is a combustible liquid and can cause skin and serious eye irritation.[5]
Table 6: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |
Handling:
-
Wear personal protective equipment, including safety glasses and gloves.
-
Ensure adequate ventilation.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from open flames, hot surfaces, and sources of ignition.[5]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store away from heat, sparks, and flame.[5]
Conclusion
Isopropyl acetoacetate (CAS 542-08-5) is a cornerstone intermediate in organic synthesis, particularly for the pharmaceutical industry. Its versatile reactivity, stemming from its β-keto ester structure, allows for its use in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and drug development professionals seeking to leverage this important building block in the creation of novel and complex molecules.
